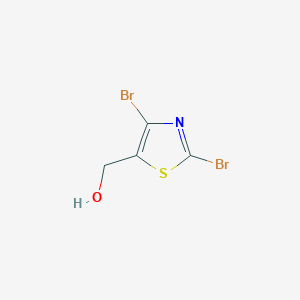

2,4-Dibromothiazole-5-methanol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiazole derivatives, including those related to 2,4-Dibromothiazole-5-methanol, often involves multi-step chemical reactions. A notable approach includes the tandem radical hydrogen-abstraction-cyclization-substitution/combination reaction, highlighted by the synthesis of (2-alkylthiothiazolin-5-yl)methyl dodecanoates from alkyl N-allylcarbamodithioates and dilauroyl peroxide, showcasing the potential to generate this compound derivatives through related pathways (Kakaei & Xu, 2013).

Molecular Structure Analysis

The structural characterization of thiazole derivatives is crucial for understanding their reactivity and potential applications. For instance, the crystal structure analysis of Schiff base compounds related to thiazole chemistry provides insights into their molecular geometry, which can influence their chemical behavior and interaction with other molecules (Wang et al., 2007).

Chemical Reactions and Properties

This compound and its derivatives participate in various chemical reactions, offering pathways to synthesize novel compounds. The regioselective functionalization of dibromothiazoles, for instance, enables the creation of complex molecules with defined stereochemistry, illustrating the compound's versatility in organic synthesis (Delgado et al., 2006).

Physical Properties Analysis

The physical properties of thiazole derivatives, including solubility, melting points, and crystalline structure, are essential for their application in material science and pharmaceuticals. Studies on the solvent effects on molecular aggregation of thiazole derivatives reveal how these properties can influence their behavior in different environments, impacting their utility in various applications (Matwijczuk et al., 2016).

Chemical Properties Analysis

The chemical reactivity and stability of this compound derivatives are critical for their functionalization and application. Research into the synthesis and reactivity of such compounds provides valuable information on their potential as intermediates in the production of biologically active molecules or materials with unique properties (Mahmoud et al., 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds

2,4-Dibromothiazole-5-methanol serves as a versatile building block for synthesizing biologically active compounds. A study demonstrated the efficient synthesis of its stable isotope-labeled counterpart, which could be used for synthesizing potentially radioactive isotope-labeled thiazole compounds. This approach offers a straightforward method for preparing stable isotope-labeled and potentially radioactive isotopes of thiazole derivatives, useful in biological research and drug development (Lin, Salter, & Gong, 2009).

Total Synthesis of Natural Products

The compound has been utilized in the total synthesis of (+/-)-mycothiazole, a compound with potential biological activity. The synthesis involved a key step of chain extension of a homoallylic alcohol through an unsaturated sultone intermediate, demonstrating the compound’s utility in complex natural product synthesis (Le Flohic, Meyer, & Cossy, 2005).

Methanol as a Hydrogen Source and C1 Synthon

Research has explored the use of methanol as both a hydrogen source and C1 synthon in chemical synthesis, highlighting the importance of simple alcohols like methanol in organic synthesis and energy technologies. This includes selective N-methylation of amines and transfer hydrogenation of nitroarenes using methanol, demonstrating the compound’s relevance in facilitating green chemical processes (Sarki et al., 2021).

Impact on Lipid Dynamics

Methanol's effect on lipid dynamics in biological and synthetic membranes has been studied, showing that methanol significantly influences lipid transfer and flip-flop kinetics. This research is crucial for understanding the role of solvents in biomembrane studies and the implications for cell survival and protein reconstitution (Nguyen et al., 2019).

Methanol to Olefins (MTO) Process

The methanol-to-olefins (MTO) reaction represents a significant area of research for converting methanol into olefins. This process has been fundamental in developing technology for converting coal to olefins, demonstrating methanol's role in addressing the demand for olefins and contributing to sustainable chemical industry practices (Tian, Wei, Ye, & Liu, 2015).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Pharmacokinetics

It’s predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . It’s also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

The molecular and cellular effects of 2,4-Dibromothiazole-5-methanol’s action are currently unknown due to the lack of research on this compound

Biochemische Analyse

Biochemical Properties

The nature of these interactions depends on the specific structure and functional groups of the thiazole derivative .

Cellular Effects

Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

(2,4-dibromo-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2NOS/c5-3-2(1-8)9-4(6)7-3/h8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMYXTBGUWUKHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(N=C(S1)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435019 | |

| Record name | 2,4-Dibromothiazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

170232-68-5 | |

| Record name | 2,4-Dibromo-5-thiazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170232-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromothiazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B71098.png)

![1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One](/img/structure/B71113.png)